molecular formula C10H11N3O2S2 B3018490 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide CAS No. 953-90-2

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide

Cat. No.: B3018490
CAS No.: 953-90-2
M. Wt: 269.34
InChI Key: KQAFGLWGGFEULK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . This reaction yields the final compound after further treatment.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve solvents like methanol, water, and ethyl alcohol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminobenzenesulfonamides and thiazole derivatives, such as:

Uniqueness

4-Amino-N-(5-methyl-1,3-thiazol-2-YL)benzenesulfonamide is unique due to its specific combination of a benzenesulfonamide moiety and a thiazole ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4-amino-N-(5-methyl-1,3-thiazol-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-7-6-12-10(16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAFGLWGGFEULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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